Quinolin-5-yl dimethylcarbamate
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Overview
Description
Quinolin-5-yl dimethylcarbamate is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry .
Preparation Methods
The synthesis of quinoline derivatives, including quinolin-5-yl dimethylcarbamate, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Doebner-Miller Reaction: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial production methods often utilize green and sustainable approaches, such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts .
Chemical Reactions Analysis
Quinolin-5-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Quinolin-5-yl dimethylcarbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinolin-5-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The specific molecular targets and pathways involved depend on the particular application and context.
Comparison with Similar Compounds
Quinolin-5-yl dimethylcarbamate can be compared with other similar compounds, such as:
Quinolin-5-yl methylcarbamate: A similar compound with a methyl group instead of a dimethyl group.
Quinolin-5-yl ethylcarbamate: A similar compound with an ethyl group instead of a dimethyl group.
The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
quinolin-5-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-11-7-3-6-10-9(11)5-4-8-13-10/h3-8H,1-2H3 |
InChI Key |
HGFFUYIDPDPZEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
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